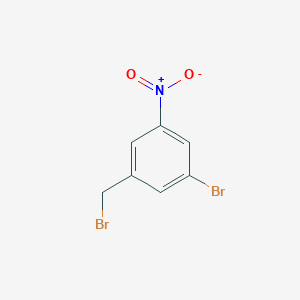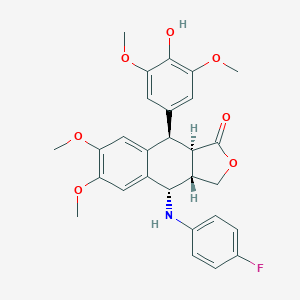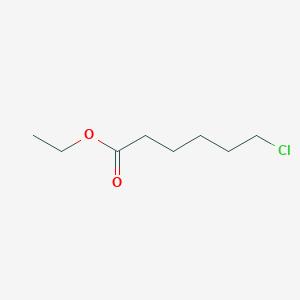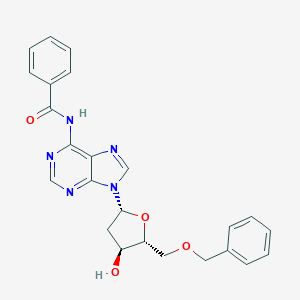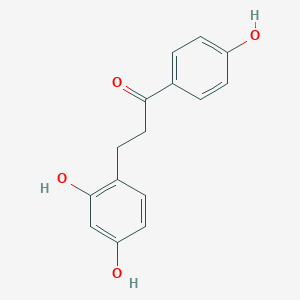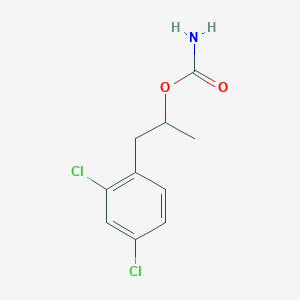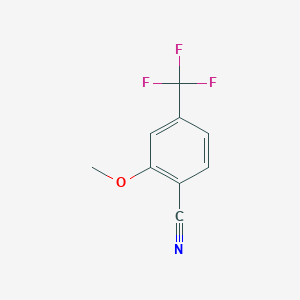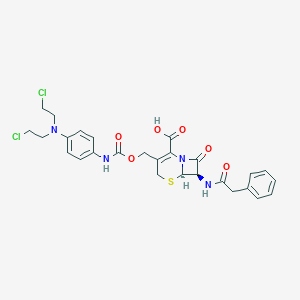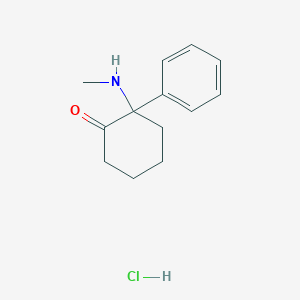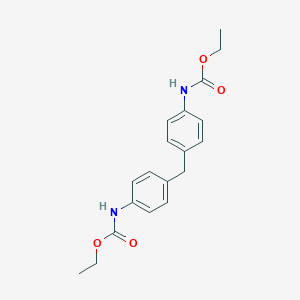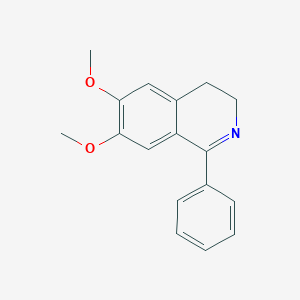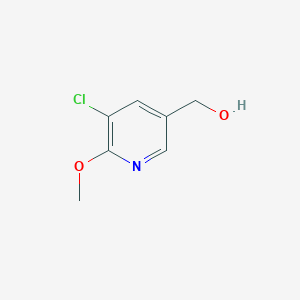
(5-Chloro-6-methoxypyridin-3-yl)methanol
Vue d'ensemble
Description
“(5-Chloro-6-methoxypyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H8ClNO2 and a molecular weight of 173.6 . It is a solid substance with a melting point of 36 - 38°C .
Molecular Structure Analysis
The InChI code for “(5-Chloro-6-methoxypyridin-3-yl)methanol” is 1S/C7H8ClNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(5-Chloro-6-methoxypyridin-3-yl)methanol” is a solid substance with a melting point of 36 - 38°C . It has a molecular weight of 173.6 .Applications De Recherche Scientifique
Photoreaction Studies
The photoreactions of substituted N-methylpyridiniums in methanol have been explored, including compounds similar to (5-Chloro-6-methoxypyridin-3-yl)methanol. These studies help in understanding the photochemical behavior of such compounds under different conditions like the presence of oxygen or nitrogen. This research is significant in photochemistry and organic synthesis (Ohkoshi et al., 1992).
Synthesis of Pyrrolinones
The synthesis of 5-methoxylated 3-pyrrolin-2-ones, using chlorinated pyrrolidin-2-ones, has been reported. These pyrrolin-2-ones are useful in the preparation of agrochemicals and medicinal compounds. This highlights the use of similar compounds in pharmaceutical and agrochemical industries (Ghelfi et al., 2003).
Rearrangement Reactions
Studies have been conducted on the acid-catalyzed rearrangement of 3-acyl-6-alkoxy-5,6-dihydro-4H-1,2-oxazines, leading to the formation of 3-alkoxypyridine 1-oxides. This research contributes to our understanding of reaction mechanisms involving similar pyridine derivatives (Gilchrist et al., 1985).
Synthesis of Pharmaceuticals
A study on the synthesis of 5-hydroxyomeprazole, a metabolite of omeprazole, reveals the process of synthesizing crucial precursors like [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol. This is vital for pharmaceutical synthesis (Striela et al., 2016).
Chemical Complex Formation
Research on charge transfer interactions between 5-amino-2-methoxypyridine and chloranilic acid in various solvents has been conducted. This provides insights into the formation and stability of chemical complexes, which is crucial in the study of molecular interactions (Alghanmi & Habeeb, 2015).
Ligand Exchange Reactions
A study on ligand substitution in complexes, involving reactions of methoxide with alcohols, highlights the reactivity and application of methoxide-related compounds in coordination chemistry (Klausmeyer et al., 2003).
Impurity Analysis in Chemical Synthesis
The development and validation of methods for determining impurities in 5-Chlorovaleroyl chloride, which uses methanol for derivatization, demonstrates the importance of such compounds in ensuring the quality of chemical products (Tang et al., 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Propriétés
IUPAC Name |
(5-chloro-6-methoxypyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKOZGUDGGFSRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564371 | |
| Record name | (5-Chloro-6-methoxypyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-6-methoxypyridin-3-yl)methanol | |
CAS RN |
132865-53-3 | |
| Record name | (5-Chloro-6-methoxypyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

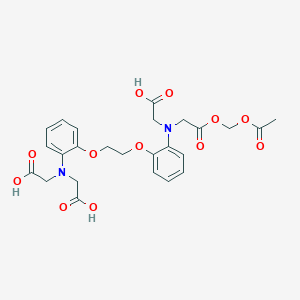
![2-[4-(2-bromoacetyl)phenoxy]acetic Acid](/img/structure/B161365.png)
